3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid
Overview
Description
3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid is an organic compound with the molecular formula C10H18O6 It is a derivative of propanoic acid, characterized by the presence of multiple ethoxy and oxopropoxy groups
Scientific Research Applications
3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid typically involves multi-step organic reactions. One common method includes the esterification of propanoic acid derivatives with ethoxy and oxopropoxy groups. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Mechanism of Action
The mechanism of action of 3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid involves its interaction with various molecular targets. The ethoxy and oxopropoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid
- 3-(2-(2-Ethoxycarbonyl-ethoxy)-ethoxy)-propionic acid
- 3-(2-(3-Methoxy-3-oxopropyl)-5-oxopyrrolidin-2-yl)propanoic acid
Uniqueness
3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid is unique due to its specific arrangement of ethoxy and oxopropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-[3-(3-ethoxy-3-oxopropoxy)propoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-2-17-11(14)5-9-16-7-3-6-15-8-4-10(12)13/h2-9H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKOSIAXVQUXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654288 | |
Record name | 3-[3-(3-Ethoxy-3-oxopropoxy)propoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-92-1 | |
Record name | 1-Ethyl 3-[3-(2-carboxyethoxy)propoxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(3-Ethoxy-3-oxopropoxy)propoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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